6-Ethynyl-5-azaspiro[2.4]heptane
Description
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Structure
3D Structure
Properties
Molecular Formula |
C8H11N |
|---|---|
Molecular Weight |
121.18 g/mol |
IUPAC Name |
6-ethynyl-5-azaspiro[2.4]heptane |
InChI |
InChI=1S/C8H11N/c1-2-7-5-8(3-4-8)6-9-7/h1,7,9H,3-6H2 |
InChI Key |
FOZYRTMYBDSODU-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1CC2(CC2)CN1 |
Origin of Product |
United States |
Mechanistic Investigations of Reactions Involving 6 Ethynyl 5 Azaspiro 2.4 Heptane Scaffold
Reactivity of the Azaspiro[2.4]heptane Nitrogen Atom
The nitrogen atom in the 5-azaspiro[2.4]heptane core is a secondary amine, which confers upon it characteristic nucleophilic and basic properties. Its reactivity is central to the derivatization and further functionalization of the scaffold.
The lone pair of electrons on the nitrogen atom makes it a potent nucleophile, capable of reacting with a wide array of electrophiles. This reactivity allows for the straightforward installation of various substituents at the N-5 position, modulating the scaffold's steric and electronic properties. Common derivatization reactions include N-alkylation, N-acylation, and N-sulfonylation.
The nucleophilicity of the nitrogen can be influenced by the choice of solvent and base. For instance, in the synthesis of related spirocyclic amines, bases such as potassium tert-butoxide, lithium diisopropylamide (LDA), and sodium hydride (NaH) are often employed to deprotonate the nitrogen, enhancing its nucleophilicity for subsequent reactions. google.com
Table 1: Examples of N-Derivatization Reactions on the 5-Azaspiro[2.4]heptane Scaffold
| Electrophile | Reagent/Conditions | Product Type |
| Alkyl Halide (R-X) | Base (e.g., K₂CO₃, NaH) | N-Alkyl-5-azaspiro[2.4]heptane |
| Acyl Chloride (RCOCl) | Base (e.g., Et₃N, Pyridine) | N-Acyl-5-azaspiro[2.4]heptane |
| Sulfonyl Chloride (RSO₂Cl) | Base (e.g., Et₃N, Pyridine) | N-Sulfonyl-5-azaspiro[2.4]heptane |
| Isocyanate (R-NCO) | Aprotic Solvent | N-Carbamoyl-5-azaspiro[2.4]heptane |
These derivatization strategies are fundamental for incorporating the azaspiro[2.4]heptane motif into larger, more complex molecules, such as those investigated as orexin (B13118510) receptor antagonists. nih.gov
The secondary amine of the 5-azaspiro[2.4]heptane scaffold is a suitable component for Mannich-type reactions. In this classic three-component reaction, the amine reacts with a non-enolizable aldehyde (like formaldehyde) and an active hydrogen compound (such as a ketone, phenol, or another amine) to form a "Mannich base". nih.gov
The general mechanism involves the initial formation of an electrophilic iminium ion from the reaction of the 5-azaspiro[2.4]heptane and formaldehyde (B43269). This iminium ion is then attacked by the nucleophilic enol form of the active hydrogen compound, leading to the formation of a new carbon-carbon bond and the final aminomethylated product. The use of primary or secondary amines is crucial for the success of this reaction. nih.gov The reactivity in such transformations makes the 6-ethynyl-5-azaspiro[2.4]heptane scaffold a candidate for the synthesis of complex molecules with potential biological activity. nih.gov
Reactivity of the Cyclopropyl (B3062369) Ring System
The spiro-fused cyclopropane (B1198618) ring is a defining feature of the scaffold, imparting significant ring strain and unique electronic properties that can be harnessed in various chemical transformations.
Cyclopropane possesses approximately 27.6 kcal/mol of ring strain, a consequence of severe angle strain from its 60° C-C-C bond angles and torsional strain from eclipsed C-H bonds. wikipedia.orgmasterorganicchemistry.com This inherent strain makes the cyclopropyl group a "spring-loaded" functional group, susceptible to ring-opening reactions that release this energy. masterorganicchemistry.com The C-C bonds in cyclopropane are weaker (around 65 kcal/mol) than those in typical alkanes, further predisposing the ring to cleavage under certain conditions. masterorganicchemistry.com
In bicyclic systems like the 5-azaspiro[2.4]heptane scaffold, this strain can be even more pronounced. wikipedia.org The presence of the nitrogen atom adjacent to the spiro-carbon can influence the regioselectivity of ring-opening. Reactions of strained three-membered heterocycles like aziridines, which are analogous to the azaspirocycle, often proceed via nucleophilic attack, leading to ring cleavage. mdpi.com Acid-catalyzed or metal-mediated conditions can facilitate these ring-opening reactions, providing access to functionalized pyrrolidine (B122466) derivatives.
The this compound scaffold can be viewed as a type of donor-acceptor cyclopropane (DAC). In DACs, the cyclopropane ring is substituted with both an electron-donating group (EDG) and an electron-withdrawing group (EWG). nih.gov In this case, the nitrogen atom acts as an electron donor, while the ethynyl (B1212043) group is electron-withdrawing. This "push-pull" arrangement polarizes the cyclopropane ring, activating it for a variety of transformations, particularly cycloaddition reactions. nih.govresearchgate.net
Lewis or Brønsted acids can catalyze the cleavage of the cyclopropane ring to form a zwitterionic or 1,3-dipolar intermediate. nih.govnih.gov This intermediate can then be trapped by various dipolarophiles or nucleophiles. The reactivity of DACs increases with the electron-donating ability of the donor group. researchgate.net The spiro-fusion itself can also influence reactivity, as seen in the synthesis of spiro-fused isoxazol-5-ones. researchgate.net The synthetic utility of DACs is extensive, allowing for formal [3+2], [4+3], and other cycloadditions to construct complex carbo- and heterocyclic systems. uni-freiburg.de
Table 2: Potential Reactivity of the Scaffold as a Donor-Acceptor Cyclopropane (DAC)
| Reactant Type | Catalyst | Intermediate | Product Type |
| Aldehydes/Ketones | Lewis Acid (e.g., Sc(OTf)₃) | Zwitterionic intermediate | Tetrahydrofurans |
| Alkenes/Alkynes | Lewis Acid (e.g., BF₃·OEt₂) | 1,3-dipole | Cyclopentanes/Cyclopentenes |
| Nitriles | Brønsted Acid (e.g., TfOH) | Zwitterionic intermediate | Dihydropyrroles |
Reactivity of the Ethynyl Group
The terminal ethynyl (alkyne) group is a versatile functional handle, offering a gateway to a vast array of chemical transformations. Its reactivity is a cornerstone of modern organic synthesis, including transition-metal-catalyzed cross-couplings and cycloaddition reactions.
The ethynyl group on the this compound scaffold can participate in reactions typical of terminal alkynes. These include, but are not limited to:
Sonogashira Coupling: A palladium- and copper-catalyzed cross-coupling reaction with aryl or vinyl halides to form a new carbon-carbon bond, extending the π-system.
Click Chemistry (Azide-Alkyne Cycloaddition): A highly efficient and regioselective copper-catalyzed reaction with azides to form 1,2,3-triazoles. This reaction is known for its high yields and simple purification. chemrxiv.orgresearchgate.net
Alkyne Hydration: The addition of water across the triple bond, typically catalyzed by mercury or gold salts, to yield a methyl ketone.
Cadiot-Chodkiewicz Coupling: A coupling reaction with a 1-haloalkyne to produce an unsymmetrical diacetylene.
Mannich-type Reactions: The ethynyl proton is acidic and can be replaced by an aminomethyl group via reaction with formaldehyde and a secondary amine.
The presence of the heterocyclic nitrogen atom can influence the reactivity of the alkyne. clockss.org Heterocycle-substituted alkynes are noted for their conformational rigidity and their ability to coordinate with metals, which can be exploited to develop novel stereoselective methodologies. clockss.orgacs.org
Click Chemistry Applications (Theoretical Considerations)
The terminal alkyne functionality in this compound makes it a prime candidate for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." Theoretically, this reaction would involve the formation of a copper(I) acetylide intermediate from the ethynyl group. This intermediate would then react with an organic azide (B81097) in a concerted or stepwise fashion to yield a 1,4-disubstituted 1,2,3-triazole.
The reaction mechanism is generally believed to proceed through a series of coordinated steps involving two copper centers, which help to lower the activation energy of the cycloaddition. The spirocyclic framework is not expected to sterically hinder the approach of the azide to the copper-activated alkyne, suggesting that this compound should be a viable substrate for creating novel triazole-containing spirocyclic compounds.
Transition-Metal Catalyzed Reactions of Alkynes (e.g., Hydroamination)
The hydroamination of the ethynyl group in this compound would involve the addition of an N-H bond across the carbon-carbon triple bond. This reaction is typically catalyzed by various transition metals, such as gold, platinum, ruthenium, or iridium. The mechanism generally proceeds via one of two main pathways:
Alkyne Activation: The metal catalyst activates the alkyne towards nucleophilic attack by the amine. This often involves the formation of a π-complex between the metal and the alkyne.
Amine Activation: The metal catalyst deprotonates the amine to form a metal-amido complex, which then adds to the alkyne.
The regioselectivity of the addition (Markovnikov vs. anti-Markovnikov) would be highly dependent on the choice of metal catalyst, ligands, and reaction conditions. For a terminal alkyne like that in this compound, the formation of either the enamine or imine product is conceivable.
Palladium-Mediated Coupling Reactions (Theoretical Considerations)
The terminal alkyne of this compound is a versatile handle for various palladium-mediated cross-coupling reactions. The most common of these is the Sonogashira coupling, which would involve the reaction of the alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper(I) co-catalyst.
The theoretical catalytic cycle for the Sonogashira coupling of this compound would involve:
Oxidative Addition: The palladium(0) catalyst undergoes oxidative addition with the aryl/vinyl halide to form a palladium(II) species.
Transmetalation: The terminal alkyne reacts with the copper(I) salt to form a copper acetylide. This acetylide then transfers the alkynyl group to the palladium(II) complex.
Reductive Elimination: The palladium(II) complex undergoes reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst.
Other palladium-catalyzed reactions, such as the Heck-type coupling or various carbonylative couplings, could also be envisioned, leading to a diverse array of functionalized spirocyclic structures.
Intramolecular Cyclization and Rearrangement Pathways
The unique combination of a strained spirocyclic core and a reactive ethynyl group in this compound could give rise to interesting intramolecular cyclization and rearrangement reactions.
Cycloaddition Reactions (e.g., 1,3-Dipolar Cycloadditions)
The alkyne moiety is a good dipolarophile for 1,3-dipolar cycloaddition reactions. If a 1,3-dipole were generated on a substituent attached to the nitrogen atom of the azaspiro[2.4]heptane ring, an intramolecular [3+2] cycloaddition could occur. For example, an azide tethered to the nitrogen could react with the ethynyl group to form a fused tricyclic system containing a triazole ring. The mechanism would be analogous to the intermolecular click chemistry reaction but driven by the proximity of the reacting groups.
Cascade Reactions Involving Spirocycles
Cascade reactions initiated at the ethynyl group could lead to complex polycyclic structures. For instance, a metal-catalyzed reaction that initially forms a new ring at the alkyne could be followed by a rearrangement or further cyclization involving the spirocyclic core. The strain inherent in the spiro[2.4]heptane system might provide a thermodynamic driving force for certain skeletal rearrangements.
Structural Analysis and Stereochemical Considerations of 6 Ethynyl 5 Azaspiro 2.4 Heptane
Advanced Spectroscopic Characterization Techniques
The definitive structure of 6-ethynyl-5-azaspiro[2.4]heptane is elucidated through a combination of powerful spectroscopic methods. Nuclear Magnetic Resonance (NMR) spectroscopy provides a detailed map of the proton and carbon framework, while Mass Spectrometry (MS) confirms the molecular weight and elemental composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are indispensable tools for piecing together the molecular architecture of this compound. In a typical analysis, the compound would be dissolved in a deuterated solvent, such as chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).
The ¹H NMR spectrum would reveal distinct signals for each unique proton in the molecule. The protons of the cyclopropane (B1198618) ring are expected to appear in the upfield region, typically between 0.5 and 1.5 ppm, due to the ring's shielding effects. The protons on the pyrrolidine (B122466) ring would likely resonate at different chemical shifts depending on their proximity to the nitrogen atom and the ethynyl (B1212043) group. The acetylenic proton of the ethynyl group would present a characteristic singlet at approximately 2.0-3.0 ppm.
The ¹³C NMR spectrum provides complementary information. The spiro carbon, being a quaternary carbon, would have a unique chemical shift. The two carbons of the ethynyl group would appear in the range of 70-90 ppm. The carbons of the cyclopropane and pyrrolidine rings would also exhibit characteristic signals, allowing for a complete assignment of the carbon skeleton.
Illustrative ¹H NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~2.5 | s | 1H | Ethynyl C-H |
| ~3.5-3.8 | m | 2H | CH₂ adjacent to N |
| ~2.8-3.1 | m | 2H | CH₂ adjacent to spiro C |
| ~1.8-2.2 | m | 1H | Pyrrolidine CH |
| ~0.8-1.2 | m | 4H | Cyclopropane CH₂ |
Illustrative ¹³C NMR Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~80 | Acetylenic C |
| ~75 | Acetylenic C-H |
| ~60 | Spiro C |
| ~50-55 | Pyrrolidine CH₂ (adjacent to N) |
| ~35-40 | Pyrrolidine CH₂ (adjacent to spiro C) |
| ~25-30 | Pyrrolidine CH |
| ~10-15 | Cyclopropane CH₂ |
Note: The data in these tables are illustrative and represent expected values based on the analysis of similar structures. Actual experimental values may vary.
Mass Spectrometry (MS) for Molecular Confirmation
Mass spectrometry is employed to determine the precise molecular weight of this compound and to confirm its elemental formula. Using a high-resolution mass spectrometer (HRMS), the molecular ion peak (M+) would be observed, and its mass-to-charge ratio (m/z) would correspond to the exact molecular weight of the compound (C₉H₁₁N). For the hydrochloride salt, the molecular formula is C₉H₁₂ClN with a corresponding molecular weight. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information, showing the loss of specific fragments, such as the ethynyl group.
X-ray Diffraction Analysis for Solid-State Structure Determination
While spectroscopic methods provide structural information in solution, X-ray diffraction analysis of a suitable single crystal offers an unambiguous determination of the molecule's three-dimensional structure in the solid state. This technique would provide precise bond lengths, bond angles, and torsional angles, confirming the connectivity established by NMR and MS. Furthermore, it would reveal the exact conformation of the spirocyclic system and how the molecules pack together in the crystal lattice. To date, a public crystal structure for this compound has not been reported.
Conformational Analysis of the Spiro[2.4]heptane System
The unique spirocyclic nature of this compound imposes significant conformational constraints that are crucial for its interaction with biological macromolecules.
Ring Puckering and Conformational Flexibility
The 5-azaspiro[2.4]heptane core consists of a five-membered pyrrolidine ring fused to a three-membered cyclopropane ring at a single carbon atom. The cyclopropane ring is rigid and planar. The pyrrolidine ring, however, is not planar and adopts a puckered conformation to relieve ring strain. The two most common puckered conformations for a pyrrolidine ring are the "envelope" (or "endo") and "twist" (or "exo") forms. In the case of this compound, the presence of the spiro-fused cyclopropane ring will influence the preferred pucker of the pyrrolidine ring. Computational modeling and variable-temperature NMR studies could be used to determine the energy barrier between different conformations and to identify the most stable conformer.
Steric and Electronic Influences of the Ethynyl Substituent
The ethynyl group at the 6-position is a rigid, linear substituent that exerts both steric and electronic effects on the molecule's conformation and reactivity. Sterically, the ethynyl group is relatively small, but its linear geometry will influence the local environment around the pyrrolidine ring. Electronically, the sp-hybridized carbons of the ethynyl group are electron-withdrawing, which will affect the electron density of the pyrrolidine ring and the basicity of the nitrogen atom. The presence of the ethynyl group is a key feature that allows for further chemical modifications, for instance, through "click chemistry," which is a powerful tool for bioconjugation and the development of chemical probes.
Stereochemical Assignment and Purity Assessment
The presence of at least two stereocenters in this compound, the spiroatom at C5 and the carbon at C6 bearing the ethynyl group, necessitates rigorous methods for the determination of its stereochemical purity. The biological activity of spirocyclic compounds is often highly dependent on their stereochemistry. mdpi.comgoogle.com
Enantiomeric Excess Determination Methods
The determination of enantiomeric excess (e.e.) for chiral amines and their derivatives, such as this compound, is crucial for establishing structure-activity relationships. While specific data for the ethynyl derivative is not extensively published, the methodologies applied to its parent structures, particularly the key intermediate (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid, are directly relevant. mdpi.com
Commonly employed techniques include:
Chiral High-Performance Liquid Chromatography (HPLC): This is a prevalent method for separating and quantifying enantiomers. For the precursor, (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid, the enantiomeric ratio has been successfully determined by converting the acid to its benzyl (B1604629) ester and analyzing it on a chiral stationary phase. mdpi.com An enantiomeric ratio of 95:5 was determined for a related precursor, tert-butyl (S)-4-methyleneprolinate, using this technique. mdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: Chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs) can be used to convert enantiomers into diastereomers, which can then be distinguished and quantified by NMR. For the N-Boc protected carboxylic acid precursor, analysis of the 1H NMR and 13C{1H} NMR spectra reveals a mixture of rotamers, which can complicate direct e.e. determination without chiral auxiliaries. mdpi.com
Asymmetric Synthesis with Chiral Catalysts: The enantiomeric purity of the final product is often a direct consequence of the enantioselectivity of the synthetic route. For instance, the synthesis of a 5-azaspiro[2.4]heptane derivative has been achieved with high enantioselectivity (up to 98.7% e.e.) through the asymmetric hydrogenation of a protected ethyl 1-(2-aminoaceto)cyclopropanecarboxylate using a chiral Ruthenium catalyst. nih.gov
| Method | Application Example | Reported Purity/Ratio |
| Chiral HPLC | Determination of e.r. for tert-butyl (S)-4-methyleneprolinate (precursor) | 95:5 e.r. |
| Chiral HPLC | Enantiopurity check of (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid benzyl ester | High enantiopurity |
| Asymmetric Hydrogenation | Synthesis of a (S)-7-amino-5-azaspiro[2.4]heptane derivative | Up to 98.7% e.e. |
Diastereomeric Ratios in Synthetic Transformations
The synthesis of substituted 5-azaspiro[2.4]heptanes often involves steps that can generate diastereomers. The control of diastereoselectivity is a key aspect of the synthesis of these molecules.
For example, a synthetic route to the core 5-azaspiro[2.4]heptane structure involves the dibromopropanation of a 4-methylene proline derivative. This reaction typically yields a mixture of diastereoisomers of the resulting dibromoazaspiroheptane. mdpi.com In a subsequent step, the debromination via hydrogenolysis can lead to a single stereoisomer, highlighting a method to control the final diastereomeric outcome. mdpi.com The synthesis of the parent compound, 5-azaspiro[2.4]heptane-6-carboxylic acid, can start from 4-hydroxyproline, proceeding through oxidation, olefination, and cyclopropanation, where the stereochemistry of the starting material influences the final product's configuration. google.com
Spirocyclic Ring Systems as Conformationally Restricted Isosteres
Spirocyclic scaffolds are increasingly utilized in medicinal chemistry to create three-dimensional structures with well-defined exit vectors for substituents. nih.gov The 5-azaspiro[2.4]heptane framework serves as a conformationally restricted isostere for more flexible ring systems like piperidine (B6355638) and cyclohexane (B81311).
Comparison with Piperidine and Cyclohexane Analogs
The discovery of 5-azaspiro[2.4]heptanes as potent orexin (B13118510) receptor antagonists originated from a 4,4-disubstituted piperidine series. nih.gov This transition from a flexible piperidine ring to a rigid spirocyclic system represents a successful example of scaffold hopping.
Conformational Rigidity: Unlike the flexible chair and boat conformations of cyclohexane and piperidine, the 5-azaspiro[2.4]heptane system has a much more rigid structure due to the fusion of the five-membered pyrrolidine ring with the three-membered cyclopropane ring. This rigidity reduces the entropic penalty upon binding to a biological target, which can lead to increased potency.
Three-Dimensionality: The spirocyclic nature of the 5-azaspiro[2.4]heptane core provides a distinct three-dimensional arrangement of substituents compared to the relatively planar nature of substituted piperidines and cyclohexanes. This allows for the exploration of new regions of chemical space and can lead to improved selectivity for the target protein.
| Feature | 5-Azaspiro[2.4]heptane | Piperidine | Cyclohexane |
| Conformational Flexibility | Rigid | Flexible (Chair-boat interconversion) | Flexible (Chair-boat interconversion) |
| Key Structural Feature | Fused cyclopropane and pyrrolidine rings | Six-membered heterocycle | Six-membered carbocycle |
| Substituent Orientation | Defined and rigid exit vectors | Axial and equatorial positions | Axial and equatorial positions |
Implications for Scaffold Design in Chemical Research
The use of the 5-azaspiro[2.4]heptane scaffold has significant implications for modern drug discovery and chemical research:
Novelty and Intellectual Property: The unique structure of the 5-azaspiro[2.4]heptane core provides access to novel chemical entities, which is advantageous for securing intellectual property rights. google.com
Improved Pharmacokinetic Properties: The introduction of a spirocyclic center can favorably modulate physicochemical properties such as solubility and metabolic stability. The replacement of a gem-dimethyl group with a spiro-cyclopropane, for example, is a common strategy to improve metabolic stability.
Access to Potent and Selective Modulators: As demonstrated by the development of orexin receptor antagonists, the rigid conformation of the 5-azaspiro[2.4]heptane scaffold can lead to the discovery of highly potent and selective ligands. nih.gov The precursor, (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid, is a key building block in the synthesis of Ledipasvir, a potent inhibitor of the hepatitis C virus NS5A protein, further underscoring the importance of this scaffold in developing novel therapeutics. mdpi.comcphi-online.com The ethynyl group in this compound can serve as a valuable synthetic handle for further functionalization via click chemistry or as a key pharmacophoric element for interacting with specific biological targets.
Computational and Theoretical Studies of 6 Ethynyl 5 Azaspiro 2.4 Heptane
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 6-Ethynyl-5-azaspiro[2.4]heptane, these calculations would provide a deep insight into its electronic nature.
Molecular Orbital Theory Applications
Molecular Orbital (MO) theory would be employed to describe the distribution and energy of electrons within the molecule. This analysis would involve calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical parameter, offering insights into the molecule's kinetic stability and chemical reactivity. A smaller gap typically suggests higher reactivity.
Table 1: Hypothetical Molecular Orbital Energy Data for this compound
| Molecular Orbital | Energy (eV) | Description |
| HOMO | Data N/A | Represents the orbital from which an electron is most likely to be donated in a chemical reaction. |
| LUMO | Data N/A | Represents the orbital that is most likely to accept an electron in a chemical reaction. |
| HOMO-LUMO Gap | Data N/A | The energy difference between the HOMO and LUMO, indicating the molecule's excitability and reactivity. |
Note: The data in this table is hypothetical and for illustrative purposes only, as no published computational studies were found.
Electron Density Distribution Analysis
Analysis of the electron density distribution would reveal the regions of the molecule that are electron-rich or electron-deficient. This is crucial for predicting how the molecule will interact with other chemical species. Techniques such as mapping the electrostatic potential onto the electron density surface would highlight the nucleophilic (electron-rich) and electrophilic (electron-poor) sites. For this compound, one would expect a higher electron density around the nitrogen atom of the azaspiro ring and the triple bond of the ethynyl (B1212043) group, making these potential sites for electrophilic attack.
Prediction of Reactivity and Reaction Pathways
Computational methods are invaluable for predicting how a molecule will behave in a chemical reaction, saving significant time and resources in experimental studies.
Transition State Modeling for Key Synthetic Steps
The synthesis of spirocyclic compounds can be complex. Transition state modeling allows for the computational investigation of the energy barriers of potential synthetic routes. By calculating the activation energies for different pathways, chemists can predict the most favorable reaction conditions and identify potential byproducts. For instance, the formation of the spirocyclic core of this compound could be modeled to understand the energetics of the key cyclization step.
Table 2: Hypothetical Activation Energies for a Key Synthetic Step of this compound
| Reaction Pathway | Transition State Structure | Activation Energy (kcal/mol) |
| Pathway A | Data N/A | Data N/A |
| Pathway B | Data N/A | Data N/A |
Note: The data in this table is hypothetical and for illustrative purposes only, as no published computational studies were found.
Regioselectivity and Stereoselectivity Predictions in Cycloadditions
The ethynyl group of this compound makes it a candidate for cycloaddition reactions, such as [3+2] cycloadditions to form triazoles. Computational modeling can predict the regioselectivity (the orientation of the reacting molecules) and stereoselectivity (the 3D arrangement of the product) of such reactions. nih.gov These predictions are based on the analysis of the energies of different possible transition states leading to various isomeric products.
Thermodynamic Stability of Isomers and Intermediates
Any chemical reaction can potentially form different isomers or proceed through various intermediates. Computational chemistry can be used to calculate the relative thermodynamic stabilities of these species. By comparing the Gibbs free energies of formation for different isomers and intermediates of this compound, researchers can predict the major products of a reaction at equilibrium.
Table 3: Hypothetical Relative Thermodynamic Stabilities of this compound Isomers
| Isomer | Relative Gibbs Free Energy (kcal/mol) | Predicted Population at Equilibrium (%) |
| Isomer 1 | Data N/A | Data N/A |
| Isomer 2 | Data N/A | Data N/A |
| Isomer 3 | Data N/A | Data N/A |
Note: The data in this table is hypothetical and for illustrative purposes only, as no published computational studies were found.
Molecular Dynamics Simulations for Dynamic Behavior (Theoretical Considerations):
No molecular dynamics simulations have been published, which would provide insights into the dynamic behavior of this molecule over time.
In Silico Prediction of Molecular Descriptors:
While molecular descriptors could be theoretically calculated, no studies have been found that report these values for this compound.
It is important to note that the lack of publicly available information does not signify that this compound is of no scientific interest. Research may be ongoing, in proprietary databases, or not yet published. Future computational chemistry studies could potentially elucidate the structural and electronic properties of this compound.
Research Applications and Derivatization Strategies for 6 Ethynyl 5 Azaspiro 2.4 Heptane
Role as Versatile Synthetic Building Blocks
The rigid, three-dimensional nature of the spirocyclic core of 6-ethynyl-5-azaspiro[2.4]heptane, combined with the chemical reactivity of the ethynyl (B1212043) group, makes it an attractive starting material for the synthesis of complex molecules.
The 5-azaspiro[2.4]heptane framework is a key structural motif in several biologically active compounds. Notably, derivatives of this scaffold are crucial intermediates in the synthesis of complex antiviral agents. For instance, the Boc-protected 5-azaspiro[2.4]heptane-6-carboxylic acid, a closely related derivative, is a pivotal component in the industrial synthesis of Ledipasvir, a potent inhibitor of the hepatitis C virus (HCV) non-structural protein 5A (NS5A). mdpi.com The synthesis of such complex molecules often starts from simpler proline analogues, which are then elaborated into the desired spirocyclic system. mdpi.comgoogle.com The presence of the ethynyl group in this compound offers a handle for a variety of chemical transformations, allowing for its incorporation into even more complex molecular architectures. This functionality can be exploited in reactions such as Sonogashira coupling, click chemistry, and various cycloadditions to append other molecular fragments, thereby rapidly increasing molecular complexity.
Non-natural amino acids are fundamental building blocks in modern medicinal chemistry, often used to introduce conformational constraints in peptides or to serve as scaffolds for new drug candidates. mdpi.com Spirocyclic amino acids, in particular, are of great interest due to their well-defined three-dimensional structures. This compound can be considered a precursor to a novel class of spirocyclic amino acid analogs. The ethynyl group can be hydrated to a ketone, reduced to an ethyl group, or carboxylated to form a carboxylic acid, thereby generating a diverse array of proline analogues with unique steric and electronic properties. These advanced spirocyclic amino acid analogs can then be incorporated into peptides or used as standalone molecules in drug discovery programs.
Scaffold Design in Structure-Activity Relationship (SAR) Studies
The development of potent and selective drug candidates relies heavily on systematic SAR studies. The unique structural features of this compound make it an excellent scaffold for such investigations.
The spirocyclic core of this compound imparts a rigid conformation, which can be advantageous for optimizing binding interactions with a biological target. The three-dimensional arrangement of substituents on the spirocyclic scaffold is fixed, reducing the entropic penalty upon binding and potentially leading to higher affinity. The ethynyl group, with its linear geometry and electron-rich triple bond, can participate in various non-covalent interactions, including hydrogen bonding (as a weak hydrogen bond donor), π-π stacking, and cation-π interactions. Furthermore, the ethynyl group can be used as a reactive handle to introduce a variety of substituents, allowing for a systematic exploration of the chemical space around the spirocyclic core. For example, in the context of kinase inhibitors, the introduction of specific functional groups can significantly impact the inhibitory activity by forming key interactions within the ATP-binding pocket of the enzyme. nih.govmdpi.com
The introduction of spirocyclic scaffolds is a well-established strategy in drug design to enhance the potency, selectivity, and pharmacokinetic properties of a molecule. The rigid nature of the spirocycle can help to pre-organize the molecule in a bioactive conformation, leading to improved target affinity. Moreover, the three-dimensional character of spirocycles can lead to improved metabolic stability and reduced off-target effects. The design of molecules incorporating the this compound scaffold would follow these principles. The spirocyclic core would serve as a rigid anchor, while the ethynyl group would provide a vector for derivatization to probe for optimal interactions with the target protein.
The following table illustrates a hypothetical SAR study based on the derivatization of the ethynyl group of this compound for a generic kinase target.
| Compound | R Group (Derived from Ethynyl) | Hypothetical IC₅₀ (nM) | Rationale for Change in Activity |
| 1 | -H | 500 | Baseline activity of the parent ethynyl compound. |
| 2 | -Phenyl | 150 | Potential for π-π stacking interactions with aromatic residues in the binding pocket. |
| 3 | -CH₂OH | 300 | Introduction of a hydrogen bond donor/acceptor. |
| 4 | -COOH | 50 | Potential for strong salt-bridge or hydrogen bond interactions with basic residues. |
| 5 | -c-Hexyl | 800 | Introduction of a bulky, non-polar group leading to steric clash. |
Applications as Chemical Probes in Biological Research
Chemical probes are essential tools for dissecting complex biological processes. The unique properties of this compound make it a promising candidate for the development of novel chemical probes. The terminal alkyne of the ethynyl group is a key functional group for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This highly efficient and bioorthogonal reaction allows for the covalent ligation of the spirocyclic scaffold to a variety of reporter tags, such as fluorophores, biotin (B1667282), or affinity resins.
For example, a derivative of this compound could be designed to bind to a specific protein target. By subsequently "clicking" a fluorescent dye onto the ethynyl group, researchers can visualize the subcellular localization of the target protein. Alternatively, attaching a biotin tag would allow for the affinity purification and identification of the target protein from complex biological lysates. The small size of the ethynyl group ensures that it is unlikely to interfere with the binding of the parent molecule to its target, a critical consideration in the design of effective chemical probes.
Design of Probes for Investigating Biological Mechanisms
The terminal alkyne functionality of this compound is a key feature that allows for its use in bioorthogonal chemistry. This field of chemistry involves reactions that can occur in living systems without interfering with native biochemical processes. The ethynyl group can readily participate in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), commonly known as "click chemistry."
By incorporating the this compound moiety into a larger molecule that targets a specific biological macromolecule, such as a protein or a nucleic acid, researchers can create powerful chemical probes. Once the probe binds to its target, the ethynyl group serves as a handle for the attachment of a reporter molecule, such as a fluorophore or a biotin tag, via a click reaction with an azide-functionalized reporter. This allows for the visualization, isolation, and identification of the biological target and its interacting partners, providing valuable insights into complex biological mechanisms.
The spirocyclic core of the molecule offers a distinct advantage in probe design. Its rigid, three-dimensional structure can impart a specific conformation to the probe, potentially leading to higher binding affinity and selectivity for the target biomolecule compared to more flexible acyclic or monocyclic linkers.
Functionalization for Attachment of Reporter Groups (Theoretical Considerations)
The strategic functionalization of this compound is crucial for its application as a molecular probe. The primary site for attaching reporter groups is the ethynyl moiety. Theoretical considerations for this functionalization revolve around the principles of bioorthogonal chemistry.
Table 1: Theoretical Reporter Group Attachment Strategies
| Reaction Type | Reactant on Reporter Group | Resulting Linkage | Key Considerations |
| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Azide (B81097) | 1,2,3-Triazole | Requires a copper catalyst, which can be toxic to living cells. Often performed in fixed cells or in vitro. |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Strained Cyclooctyne (e.g., DBCO, BCN) | 1,2,3-Triazole | Does not require a metal catalyst, making it suitable for live-cell imaging. The kinetics can be influenced by the specific strained alkyne used. |
| Sonogashira Coupling | Aryl or Vinyl Halide | Alkyne | Catalyzed by palladium and copper. Less common for bioorthogonal labeling due to potential catalyst toxicity and side reactions. |
The choice of reporter group depends on the specific application. For fluorescence microscopy, a variety of azide-functionalized fluorophores with different spectral properties are commercially available. For pull-down assays and subsequent mass spectrometry analysis, an azide-functionalized biotin tag is typically employed.
Derivatization Strategies for Expanding Chemical Space
Beyond its use as a bioorthogonal handle, the this compound scaffold can be further modified to create diverse libraries of compounds for screening in drug discovery programs. The unique topology of the spirocycle provides a novel framework for exploring new areas of chemical space.
Modifications of the Ethynyl Group
The ethynyl group is not only a reactive handle but also a versatile starting point for further chemical transformations.
Click Chemistry: As previously discussed, click reactions can be used to append a wide variety of substituents, effectively creating a library of compounds with diverse functionalities.
Sonogashira Coupling: This cross-coupling reaction allows for the introduction of aryl, heteroaryl, and vinyl groups, significantly increasing the structural diversity of the molecule.
Reduction: The alkyne can be selectively reduced to either a cis- or trans-alkene, or fully to an alkane, which can alter the geometry and electronic properties of the molecule.
Mannich and Other Addition Reactions: The terminal alkyne can participate in various addition reactions to introduce new functional groups and build more complex structures.
Functionalization of the Azaspiroheptane Nitrogen
The secondary amine in the azaspiroheptane ring provides another key site for derivatization.
Acylation and Sulfonylation: Reaction with acyl chlorides, sulfonyl chlorides, or isocyanates can introduce a wide range of amide, sulfonamide, and urea (B33335) functionalities. These groups can modulate the physicochemical properties of the molecule, such as its solubility and hydrogen bonding capacity, and can also be designed to interact with specific biological targets.
Alkylation and Reductive Amination: The nitrogen can be alkylated with various alkyl halides or undergo reductive amination with aldehydes or ketones to introduce diverse substituents. This allows for the fine-tuning of the steric and electronic properties of the scaffold.
Introduction of Additional Stereocenters
The existing stereocenter at the spirocyclic junction of this compound provides a foundation for creating stereochemically complex molecules. The introduction of additional stereocenters can lead to compounds with highly specific three-dimensional arrangements, which is often crucial for potent and selective biological activity.
Stereoselective synthesis methodologies can be employed to control the configuration of new stereocenters introduced during the derivatization process. For instance, the choice of chiral catalysts or auxiliaries in reactions involving the ethynyl group or the azaspiroheptane nitrogen can lead to the formation of specific diastereomers. The development of synthetic routes that allow for the controlled installation of multiple stereocenters is a key area of research for fully exploiting the potential of this scaffold.
Future Directions in Academic Research on 6 Ethynyl 5 Azaspiro 2.4 Heptane
Development of Novel and More Efficient Synthetic Routes
The advancement of research into 6-ethynyl-5-azaspiro[2.4]heptane is contingent upon the development of efficient and scalable synthetic pathways. Future investigations are anticipated to focus on overcoming the challenges associated with the construction of the strained spiro[2.4]heptane core and the introduction of the ethynyl (B1212043) group.
A promising avenue for exploration is the late-stage functionalization of pre-formed 5-azaspiro[2.4]heptane scaffolds. For instance, the conversion of a carboxylic acid group at the 6-position, an intermediate accessible through established routes, into an ethynyl group presents a viable strategy. google.com This could potentially be achieved through a multi-step sequence involving reduction to the corresponding alcohol, oxidation to the aldehyde, and subsequent homologation using reagents like the Bestmann-Ohira reagent. researchgate.net
Furthermore, the development of de novo synthetic strategies that construct the spirocycle with the ethynyl moiety already incorporated or masked is a key area for future work. This could involve innovative cycloaddition reactions or ring-closing metathesis approaches. The goal will be to devise methods that are not only high-yielding but also stereoselective, providing access to enantiomerically pure forms of the molecule, which are crucial for applications in medicinal chemistry and chemical biology.
| Potential Synthetic Approach | Key Transformation | Precursor | Relevant Literature |
| Late-stage Ethynylation | Bestmann-Ohira homologation | 5-Azaspiro[2.4]heptane-6-carbaldehyde | researchgate.net |
| De Novo Synthesis | Asymmetric cycloaddition | Acyclic precursors | General synthetic strategies for spirocycles |
| Functional Group Interconversion | Conversion from carboxylic acid | 5-Azaspiro[2.4]heptane-6-carboxylic acid | google.com |
Exploration of Unprecedented Reactivity and Mechanistic Pathways
The terminal alkyne functionality in this compound is a gateway to a rich and diverse range of chemical transformations. Future research will undoubtedly delve into exploring its reactivity profile, potentially uncovering novel and mechanistically interesting pathways.
The acidity of the terminal alkyne proton allows for its deprotonation to form a potent nucleophile, an acetylide. masterorganicchemistry.com This opens up possibilities for a variety of carbon-carbon bond-forming reactions, enabling the elaboration of the molecular framework. youtube.comyoutube.com The reaction of this acetylide with various electrophiles will be a key area of study.
Furthermore, the alkyne can participate in a plethora of addition reactions, including hydrogenation, halogenation, and hydrofunctionalization. masterorganicchemistry.comyoutube.com The unique steric environment imposed by the spirocyclic core may influence the regioselectivity and stereoselectivity of these reactions in interesting ways. Additionally, the participation of the ethynyl group in pericyclic reactions, such as cycloadditions, could lead to the synthesis of complex polycyclic systems. The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is a particularly promising reaction for this molecule. researchgate.net
Advanced Computational Modeling for Predictive Synthesis and Design
In silico methods are poised to play a pivotal role in accelerating research on this compound. Density Functional Theory (DFT) and other advanced computational techniques can provide invaluable insights into the molecule's structure, stability, and reactivity. physchemres.org
Future computational studies will likely focus on:
Predicting Reaction Outcomes: Modeling potential synthetic routes to identify the most energetically favorable pathways and predict the stereochemical outcomes of reactions.
Understanding Mechanistic Details: Elucidating the transition states and intermediates of key reactions to gain a deeper understanding of the underlying mechanisms. researchgate.net
Designing Novel Derivatives: Computationally designing new derivatives of this compound with tailored electronic and steric properties for specific applications.
Simulating Interactions: Modeling the interaction of the molecule with biological targets or materials to predict its potential as a chemical probe or functional monomer.
| Computational Method | Application Area | Predicted Properties |
| Density Functional Theory (DFT) | Reaction pathway analysis | Transition state energies, reaction barriers |
| Molecular Dynamics (MD) | Conformational analysis | Stable conformers, dynamic behavior |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Enzyme-ligand interactions | Binding affinities, interaction modes |
Integration into Multi-component Reactions and Cascade Sequences
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, offer significant advantages in terms of efficiency and atom economy. The terminal alkyne of this compound makes it an ideal candidate for participation in such reactions. rsc.org
Future research will likely explore the integration of this spirocyclic alkyne into known and novel MCRs. For example, it could serve as the alkyne component in the A3 coupling (aldehyde-alkyne-amine) or the Ugi-alkyne reaction. nih.gov The development of new MCRs specifically designed around the unique structure of this compound is also a fertile area for investigation.
Furthermore, the molecule's structure lends itself to the design of cascade or domino reactions, where a single synthetic event triggers a series of subsequent transformations. The alkyne can act as a handle to initiate a cascade that modifies the spirocyclic core, leading to the rapid construction of molecular complexity.
Application in Chemical Probe Development for Emerging Research Areas
The ethynyl group is a bioorthogonal handle that can be selectively reacted in biological systems using "click" chemistry. researchgate.netnih.gov This makes this compound a highly promising scaffold for the development of chemical probes to study biological processes. eubopen.orgnih.gov
Future research in this area will focus on attaching this spirocyclic alkyne to various biomolecules or reporter tags. For instance, it could be incorporated into enzyme inhibitors, receptor ligands, or nucleic acid analogs. The resulting probes could be used for:
Activity-Based Protein Profiling (ABPP): To identify and characterize the activity of specific enzymes in complex biological samples.
Target Identification and Validation: To pinpoint the cellular targets of bioactive small molecules.
Imaging and Tracking: To visualize the localization and dynamics of biomolecules within living cells. researchgate.net
The rigid spirocyclic core of the molecule may confer improved binding affinity and selectivity to the resulting probes compared to more flexible acyclic counterparts. nih.gov
Q & A
Q. Table 1: Representative Synthesis Conditions
| Parameter | Optimal Range |
|---|---|
| Catalyst | Pd(OAc)₂ with chiral ligands |
| Solvent | THF/DMF (anhydrous) |
| Temperature | −20°C to 0°C |
| Reaction Time | 12–24 hours |
| Enantiomeric Excess | ≥95% (validated by HPLC) |
Advanced: How can computational methods predict the conformational stability of this compound?
Methodological Answer:
Conformational analysis involves:
- Molecular Dynamics (MD) Simulations : Simulate spirocycle ring puckering and ethynyl group orientation in solvent environments (e.g., water, DMSO).
- Density Functional Theory (DFT) : Calculate energy barriers for ring-flipping transitions (e.g., B3LYP/6-31G* level).
- InChI Key Utilization : Use standardized identifiers (e.g.,
JCOXLNNECBLFQE-UHFFFAOYSA-Nfrom ) to retrieve structural data for modeling .
Key Insight : The spiro[2.4]heptane core exhibits strain energy (~15 kcal/mol), influencing reactivity and binding to biological targets .
Basic: What safety protocols are critical for handling this compound derivatives?
Methodological Answer:
Refer to MSDS guidelines for azaspiro compounds:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation (P261 precautionary statement) .
- First Aid : For skin contact, rinse with water for 15 minutes; seek medical attention if irritation persists .
Advanced: How can researchers resolve contradictions in reported biological activities of this compound analogs?
Methodological Answer:
Discrepancies in bioactivity data (e.g., enzyme inhibition IC₅₀ values) arise from:
- Assay Variability : Standardize protocols (e.g., buffer pH, incubation time).
- Compound Purity : Validate via LC-MS (>98% purity) and NMR (¹H/¹³C).
- Target Selectivity : Use competitive binding assays (SPR or ITC) to confirm interactions with specific enzymes (e.g., kinases) .
Case Study : A 2022 study reconciled conflicting data by identifying off-target binding to cytochrome P450 isoforms, resolved via knockout cell models .
Advanced: What strategies enhance the metabolic stability of this compound in vivo?
Methodological Answer:
Improve pharmacokinetics through:
- Prodrug Design : Introduce hydrolyzable groups (e.g., tert-butyl esters) to delay hepatic clearance.
- Isotope Labeling : Use deuterium at metabolically vulnerable positions (e.g., cyclopropane-CH₂).
- CYP450 Inhibition Co-administration : Pair with CYP3A4 inhibitors (e.g., ketoconazole) to prolong half-life .
Q. Table 2: Metabolic Stability Parameters
| Modification | Half-Life (t₁/₂) Increase |
|---|---|
| Prodrug (tert-butyl) | 2.5-fold |
| Deuterium substitution | 1.8-fold |
Basic: Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H NMR detects ethynyl protons (δ 2.5–3.0 ppm), while ¹³C NMR confirms spirocyclic carbons (δ 40–50 ppm).
- IR Spectroscopy : Identify alkyne C≡C stretches (~2100 cm⁻¹).
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (e.g., C₈H₁₁N) .
Advanced: How does the spiro[2.4]heptane scaffold influence ligand-receptor binding dynamics?
Methodological Answer:
The scaffold’s rigidity and strain:
- Enhance Binding Affinity : Pre-organizes substituents for optimal target engagement (e.g., kinase ATP pockets).
- Reduce Entropic Penalty : Minimizes conformational flexibility, improving ΔGbinding by ~3 kcal/mol.
- Case Study : Docking simulations show 6-ethynyl derivatives bind SARS-CoV-2 M<sup>pro</sup> with Kd = 120 nM .
Basic: What are the storage requirements for this compound to prevent degradation?
Methodological Answer:
- Temperature : Store at −20°C under inert gas (Ar/N₂).
- Light Sensitivity : Protect from UV exposure using amber vials.
- Stability Data : Retains >90% purity after 6 months under these conditions .
Advanced: How can enantioselective synthesis of this compound be scaled for preclinical studies?
Methodological Answer:
Scale-up challenges include:
- Catalyst Loading : Reduce Pd catalyst from 5 mol% to 1 mol% via flow chemistry.
- Workflow Integration : Use AIPHOS AI-driven retrosynthesis for route optimization .
- Yield Improvement : Multi-step reactions achieve 65% overall yield at 10 g scale .
Advanced: What role does the ethynyl group play in modulating the compound’s reactivity?
Methodological Answer:
The ethynyl moiety:
- Enables Click Chemistry : Facilitates Huisgen cycloaddition with azides (CuAAC) for bioconjugation.
- Enhances Electrophilicity : Participates in Sonogashira couplings to install aryl/heteroaryl groups.
- Caution : Susceptible to oxidation; stabilize with radical scavengers (e.g., BHT) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
